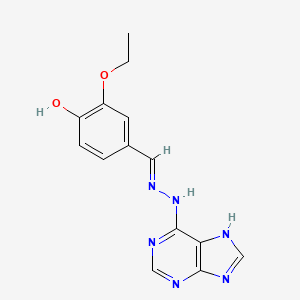

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-2-ethoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Purine is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . It’s found in many biological molecules such as DNA, RNA, and ATP . The compound you mentioned seems to be a derivative of purine, with additional functional groups attached to it .

Molecular Structure Analysis

The molecular structure of purine derivatives can be quite complex due to the presence of multiple functional groups . These groups can participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, including redox reactions, substitution reactions, and reactions involving the functional groups . The exact reactions would depend on the specific structure of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Factors like polarity, molecular weight, and functional groups can affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Catalysis and Material Science

- Complexes with thiazole-hydrazone ligands, like the ones studied by Ghorbanloo and Maleki Alamooti (2017), show significant promise as catalysts in the oxidation of primary alcohols and hydrocarbons. Such materials offer insights into the role of complex organic molecules in facilitating chemical reactions, particularly in heterogeneous catalysis within zeolite structures Ghorbanloo and Maleki Alamooti, 2017.

Molecular Docking and Antiviral Research

- Schiff base ligands and their binuclear complexes have been evaluated for their potential in sterilization and resistance against viruses, including COVID-19. The molecular docking assessments of these compounds, as discussed by Refat et al. (2021), underscore the relevance of complex organic molecules in the development of antiviral agents Refat et al., 2021.

Spectroscopy and Computational Chemistry

- Investigations into the properties of related compounds, such as those by Demircioğlu et al. (2019), offer insights into the electronic and molecular structure of complex organic molecules. These studies are crucial for understanding the chemical activity, potential for charge transfer, and other electronic properties that could have implications in materials science and drug design Demircioğlu et al., 2019.

Fluorescence and Chemo-sensing

- The development of fluorescent "turn on" chemo-sensors for the detection of metal ions in biological systems, as explored by Rahman et al. (2017), illustrates the application of complex organic compounds in bio-imaging and metal ion sensing. These findings highlight the potential utility of the compound for similar applications Rahman et al., 2017.

Wirkmechanismus

Target of Action

The primary targets of this compound, also known as Ohtuvayre (ensifentrine), are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre is a first-in-class selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it increases the levels of cyclic nucleotides in the cells, leading to bronchodilation and non-steroidal anti-inflammatory effects . This dual action is unique and contributes to its efficacy in the treatment of chronic obstructive pulmonary disease (COPD).

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides lead to relaxation of smooth muscle in the airways, resulting in bronchodilation. Additionally, the anti-inflammatory effects are achieved by reducing the release of inflammatory mediators from immune cells .

Pharmacokinetics

It is delivered directly to the lungs through a standard jet nebulizer , which suggests that it has a local effect with potentially minimal systemic absorption. This method of administration may enhance its bioavailability in the lungs and reduce potential systemic side effects.

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre result in improved lung function and reduced symptoms in patients with COPD . This dual action is a significant advance in COPD care and can change the treatment paradigm for this disease .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-ethoxy-4-[(E)-(7H-purin-6-ylhydrazinylidene)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-2-22-11-5-9(3-4-10(11)21)6-19-20-14-12-13(16-7-15-12)17-8-18-14/h3-8,21H,2H2,1H3,(H2,15,16,17,18,20)/b19-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFZKLXPKKVIGN-KPSZGOFPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NNC2=NC=NC3=C2NC=N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/NC2=NC=NC3=C2NC=N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-2-ethoxyphenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2904495.png)

![N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2904496.png)

![N-[2-(Prop-2-enoylamino)ethyl]thiophene-2-carboxamide](/img/structure/B2904497.png)

![2-butyl-6-[(2-chloro-4-fluorophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2904501.png)

![2-(3,4-Dimethylphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2904504.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2904508.png)

![N-(3-cyanophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2904512.png)